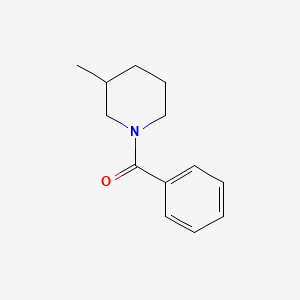

(3-METHYLPIPERIDINO)(PHENYL)METHANONE

Description

(3-Methylpiperidino)(phenyl)methanone is an organic compound featuring a methanone (ketone) group bonded to a phenyl ring and a 3-methyl-substituted piperidine moiety. Its molecular structure (C₁₃H₁₇NO) combines aromatic and alicyclic components, which influence its physicochemical properties and applications.

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEVGKCOPOYOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402044 | |

| Record name | Piperidine, 1-benzoyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-02-9 | |

| Record name | Piperidine, 1-benzoyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-METHYLPIPERIDINO)(PHENYL)METHANONE typically involves the reaction of a piperidine derivative with a phenylmethanone precursor. One common method includes the use of Friedel-Crafts acylation, where a piperidine derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (3-METHYLPIPERIDINO)(PHENYL)METHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3-METHYLPIPERIDINO)(PHENYL)METHANONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-METHYLPIPERIDINO)(PHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Table 1: Key Properties of (3-Methylpiperidino)(phenyl)methanone vs. Chimassorb®81

*Hypothesis based on structural similarity to hindered amine light stabilizers (HALS).

Key Differences:

- Mechanism: While Chimassorb®81 absorbs UV-B light (290–320 nm) to prevent polymer degradation , this compound likely functions as a HALS, scavenging free radicals generated during photo-oxidation. These mechanisms are complementary; HALS and UV absorvers are often used synergistically.

- Performance: Chimassorb®81 is noted for low yellowing and adhesion preservation in coatings , whereas piperidine derivatives may excel in long-term stabilization of polyolefins or elastomers.

Comparison with Other Piperidine Derivatives

While direct evidence is lacking, analogous piperidine-based compounds (e.g., Tinuvin® 770) share functional similarities:

- Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate): A commercial HALS with superior radical scavenging efficiency. Compared to this compound, Tinuvin® 770’s hindered amine structure offers enhanced steric protection, improving longevity in harsh environments.

- Thermal Stability: The phenyl-ketone group in this compound may confer higher thermal resistance than aliphatic HALS, but lower than fully hindered variants.

Research Findings and Limitations

- Synergistic Use: Benzophenone absorbers like Chimassorb®81 and HALS are often combined to mitigate both UV-induced and oxidative degradation .

- Gaps in Data: Limited published studies specifically on this compound necessitate extrapolation from structural analogs. Experimental validation of its UV/thermal stability and compatibility is critical.

Biological Activity

(3-Methylpiperidino)(phenyl)methanone is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with a methyl substitution and a phenyl group attached to a carbonyl moiety. This unique combination allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, altering their activity. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially affecting neurotransmission or cell signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines, inhibiting their proliferation.

- Inhibition of Metastasis : It appears to suppress migration and invasion in melanoma cells by modulating the PI3K/NF-κB signaling pathway, which is crucial for cancer cell survival and metastasis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within the microorganisms.

Case Studies

- Study on Anticancer Activity : A study involving A375 melanoma cells found that treatment with this compound led to a significant increase in apoptotic cell populations, ranging from 4.3% to 61.4% after 48 hours of exposure .

- In Vitro Antimicrobial Testing : Another study tested the compound against several bacterial strains, revealing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.